1-(2-furylmethyl)-4-(2-pyridinylmethyl)piperazine oxalate
Overview
Description
1-(2-furylmethyl)-4-(2-pyridinylmethyl)piperazine oxalate is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.14812078 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structure-Activity Relationship Analysis
A series of piperazin-1-yl substituted unfused heterobiaryls, including derivatives similar to the specified compound, was synthesized to study their binding affinity to 5-HT7 receptors. These compounds, through structural modifications, aimed to enhance receptor binding affinity, demonstrating their potential in developing selective ligands for therapeutic targets. This research underscores the critical role of structural features in determining binding affinities, highlighting the compound's relevance in medicinal chemistry (Strekowski et al., 2016).
Reaction with Heterocycles
The compound's derivatives have been engaged in reactions with heterocycles to produce a variety of 2-aminomethylene derivatives. These chemical transformations showcase the compound's versatility in synthetic chemistry, contributing to the development of novel heterocyclic compounds with potential biological activities (Strakovs et al., 2002).
Metal Oxalates and Coordination Polymers
Research on metal oxalates containing a long-spanning dipyridyl ligand, akin to the compound , has yielded diverse coordination polymers with unique structural topologies. These materials, exhibiting various dimensionalities and connectivity, are of interest for their potential applications in materials science, particularly in the design of functional materials with specific magnetic, optical, or catalytic properties (Robinson et al., 2015).
Synthesis and Potential Bioactivities
The synthesis of heterocyclic systems based on derivatives of the compound has revealed potential bioactivities, such as dermatological and anticoagulant properties. This research indicates the compound's utility in developing new therapeutic agents, showcasing the importance of synthetic chemistry in drug discovery (Phuong et al., 2017).
Adenosine Receptor Antagonists
Derivatives of the compound have demonstrated potency as adenosine A2a receptor antagonists, showing efficacy in rodent models of Parkinson's disease. This suggests the compound's derivatives' potential in developing treatments for neurodegenerative diseases, highlighting its importance in pharmacological research (Vu et al., 2004).
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.C2H2O4/c1-2-6-16-14(4-1)12-17-7-9-18(10-8-17)13-15-5-3-11-19-15;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKUGSMUROGHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)CC3=CC=CO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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